N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide
Description
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-16-15-21-26-27-23(28(21)20-8-6-5-7-19(16)20)30-14-13-22(29)25-18-11-9-17(10-12-18)24(2,3)4/h5-12,15H,13-14H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJLXRKUGXNPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCCC(=O)NC4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the formation of the triazole and quinoline moieties through various organic reactions. The compound can be synthesized using microwave-assisted methods that enhance yield and purity. For example, the synthesis of related triazole derivatives has shown promising yields and straightforward methodologies .
Anticancer Properties
Research indicates that compounds containing triazole and quinoline structures exhibit significant anticancer activity. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives of triazoles have shown effective cytotoxicity against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines .
In a comparative study involving sulfanyltriazoles, compounds similar to this compound exhibited EC50 values indicating potent activity against resistant cancer cell lines . The mechanism of action typically involves cell cycle arrest and induction of apoptosis.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against various pathogens. Studies have highlighted that certain sulfanyltriazole compounds possess significant antimicrobial effects . The biological evaluation of these compounds often includes tests against both Gram-positive and Gram-negative bacteria.
Case Studies
- Anticancer Activity : In a study focusing on triazole derivatives, several compounds were synthesized and evaluated for their anticancer effects. Among them, specific derivatives showed notable cytotoxicity in MCF-7 cells with IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Evaluation : A series of sulfanyltriazoles were tested against common bacterial strains. The results indicated that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics .
Data Table: Biological Activities Summary
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains and fungi. For example:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 17 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that N-(4-tert-butylphenyl)-3-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)propanamide exhibits cytotoxic effects against several cancer cell lines. Notably:
- HeLa Cells : IC50 value of 25 µM after 48 hours of treatment.
- MCF-7 Cells : IC50 value of 30 µM.
The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Cholinesterase Inhibition
Another promising application is in neuropharmacology. The compound has shown inhibitory activity against acetylcholinesterase (AChE), making it a candidate for treating Alzheimer's disease. The IC50 for AChE inhibition was found to be approximately 20 µM.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, a formulation containing this compound was tested against resistant strains of bacteria. The results indicated significant reductions in bacterial load in infected wounds compared to control treatments.
Case Study 2: Cancer Cell Line Studies
A research group investigated the effects of this compound on various cancer cell lines. They observed that treatment with the compound led to increased apoptosis markers and decreased viability in both HeLa and MCF-7 cells over a range of concentrations.
Comparison with Similar Compounds
Triazoloquinoline vs. Triazoloquinazoline
- Target Compound: [1,2,4]Triazolo[4,3-a]quinoline core with 5-methyl substitution.
- Analog (): [1,2,4]Triazolo[4,3-a]quinazoline core with 5-oxo and 4-arylalkyl substituents. Compounds like 3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(4-methylphenyl)ethyl]propanamide exhibit >80% inhibition of Acinetobacter baumannii growth, suggesting the quinazoline scaffold may favor antimicrobial activity .
Triazolo[4,3-a]quinoline vs. Triazolothiazole
Sulfanyl Linker and Amide Chain Variations
Propanamide vs. Ethanamide/Pentanamide
- Target Compound : 3-sulfanylpropanamide linker.
- Analog () : Shorter (ethanamide) and longer (pentanamide) chains in tetrahydrofuran-3-yl sulfamoylphenyl derivatives.
- Data :
| Compound | Linker Length | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 5a | Butanamide | 51.0 | 180–182 |
| 5b | Pentanamide | 45.4 | 174–176 |
| 5c | Hexanamide | 48.3 | 142–143 |
| 5d | Heptanamide | 45.4 | 143–144 |
Aromatic Substituents
- Target Compound : 4-tert-butylphenyl group (hydrophobic, bulky).
- Analog () : 4-chlorophenyl in 2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)propanamide.
Key Structural and Functional Insights
Core Flexibility: Triazoloquinoline cores (target) may offer better metabolic stability compared to triazoloquinazolines () due to reduced hydrogen-bonding sites.
Linker Length : Propanamide (3-carbon) balances lipophilicity and steric effects, whereas longer chains (e.g., pentanamide in ) may reduce target affinity.
Aromatic Groups : The 4-tert-butylphenyl group in the target compound likely enhances bioavailability compared to halogenated analogs (), though chlorophenyl groups may improve specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
